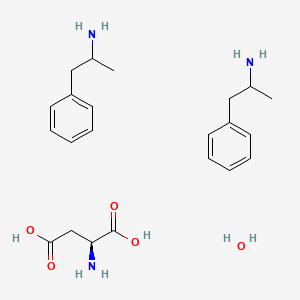

Amphetamine aspartate monohydrate

Description

Properties

CAS No. |

851591-76-9 |

|---|---|

Molecular Formula |

C22H35N3O5 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |

InChI |

InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |

InChI Key |

DAWXRFCLWKUCNS-MNTSKLTCSA-N |

Isomeric SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Amphetamine Aspartate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine Aspartate Monohydrate, a key component in several widely prescribed stimulant medications, presents a unique profile of chemical properties and stability considerations critical to drug development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of its physicochemical characteristics, stability profile under various stress conditions, and methodologies for its accurate analysis. By synthesizing available data and established scientific principles, this document serves as an essential resource for researchers and professionals engaged in the pharmaceutical sciences.

Introduction: Understanding Amphetamine Aspartate Monohydrate

Amphetamine Aspartate Monohydrate is a salt form of amphetamine, a potent central nervous system (CNS) stimulant. It is a constituent of mixed amphetamine salts, including the widely known medication Adderall®, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] The monohydrate designation indicates the presence of one molecule of water within the crystal lattice, which can significantly influence the salt's physical and chemical stability.[3]

This guide delves into the core chemical properties of Amphetamine Aspartate Monohydrate and its behavior under stress, providing insights crucial for formulation development, stability testing, and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development into a safe and effective drug product.

Chemical Structure and Molecular Formula

Amphetamine Aspartate Monohydrate is the hydrated salt formed from the reaction of amphetamine and aspartic acid.[3]

-

Molecular Formula: C₁₃H₂₂N₂O₅[4]

-

Molecular Weight: 286.32 g/mol [4]

-

Structure: The ionic interaction between the basic amine group of amphetamine and the carboxylic acid groups of aspartic acid forms the salt. The single water molecule is incorporated into the crystal structure.

Physical Characteristics

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation design. Amphetamine base is slightly soluble in water but soluble in organic solvents like ethanol.[5] As a salt, amphetamine aspartate monohydrate is expected to have higher aqueous solubility compared to the free base. The presence of the polar aspartate counter-ion and the water of hydration contribute to this increased solubility in aqueous media. However, specific quantitative solubility data for amphetamine aspartate monohydrate in various solvents is not widely published.

pKa

The pKa of the parent amphetamine molecule is approximately 9.9.[2] This indicates that amphetamine is a weak base. Its degree of ionization, and therefore its absorption and excretion, is highly dependent on the pH of the surrounding environment.[2][6] In acidic conditions, amphetamine will be predominantly in its ionized, more water-soluble form, while in alkaline conditions, the non-ionized, more lipid-soluble form will prevail.[6] This pH-dependent behavior is a critical consideration in both formulation design and understanding the pharmacokinetic profile of the drug.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂N₂O₅ | [4] |

| Molecular Weight | 286.32 g/mol | [4] |

| pKa (of Amphetamine) | ~9.9 | [2] |

| Appearance (General) | White to off-white crystalline solid | [2] |

Chemical Stability and Degradation Pathways

The stability of Amphetamine Aspartate Monohydrate is a critical quality attribute that can be influenced by various environmental factors, including temperature, humidity, light, and pH. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[7] The goal is to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in the design of a stable drug product.[7]

Typical stress conditions include:

-

Hydrolysis: Exposure to acidic and basic conditions.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Photolysis: Exposure to light.

-

Thermal Stress: Exposure to high temperatures.

Predicted Degradation Pathways of Amphetamine

While specific degradation studies on amphetamine aspartate monohydrate are not extensively published, the known reactivity of the amphetamine molecule allows for the prediction of its primary degradation pathways.

The amphetamine molecule is susceptible to oxidation. The primary amine group can be oxidized, and the aromatic ring can undergo hydroxylation.[8] Common oxidative degradation products can include phenylacetone and benzoic acid.[5] Studies have shown that amphetamine can be degraded by various oxidizing agents, including ozone and sodium hypochlorite.[9]

The stability of amphetamine in solution is influenced by pH. While amphetamine itself does not contain readily hydrolyzable functional groups, extreme pH conditions, especially when combined with elevated temperatures, can potentially lead to degradation. The stability of related compounds has been shown to be pH-dependent.[7]

Exposure to light, particularly UV radiation, can induce degradation of amphetamine. Studies on amphetamines in various matrices have demonstrated their susceptibility to photodegradation.[10][11] The exact photolytic degradation products can be complex and may involve reactions of the aromatic ring and the side chain.

At elevated temperatures, amphetamine can undergo thermal decomposition.[12] The degradation products can vary depending on the temperature and the presence of other substances.

Caption: Predicted degradation pathways of amphetamine under various stress conditions.

Analytical Methodologies for Stability Assessment

The development and validation of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately quantify the drug substance and resolve it from any degradation products or impurities.[13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Principles of a Stability-Indicating HPLC Method

A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[13] The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]

Recommended Protocol for a Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on Amphetamine Aspartate Monohydrate. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

4.2.1. Materials and Reagents

-

Amphetamine Aspartate Monohydrate reference standard

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffer solutions

4.2.2. Experimental Workflow

Caption: Experimental workflow for a forced degradation study of amphetamine aspartate monohydrate.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Amphetamine Aspartate Monohydrate in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation:

-

Solid State: Expose the solid powder of Amphetamine Aspartate Monohydrate to dry heat (e.g., 80-100 °C) for a defined period.

-

Solution State: Heat the stock solution at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

-

Photolytic Degradation: Expose the stock solution and solid material to a light source that provides both UV and visible light, as specified in ICH guidelines.

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples, including an unstressed control, using a developed and validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from co-eluting impurities.

-

Calculate the mass balance to account for the parent drug and all degradation products.

-

If significant degradation is observed, further studies using techniques like LC-MS can be employed to identify and characterize the degradation products.

-

Conclusion

Amphetamine Aspartate Monohydrate, as a critical component of widely used pharmaceuticals, requires a thorough understanding of its chemical properties and stability profile. This guide has provided a framework for comprehending its physicochemical characteristics and a systematic approach to evaluating its stability through forced degradation studies. While specific experimental data for this particular salt monohydrate may be limited in publicly available literature, the principles and methodologies outlined herein provide a robust foundation for researchers and drug development professionals to ensure the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient. Further research into the specific degradation pathways and solid-state properties of Amphetamine Aspartate Monohydrate will continue to be of significant value to the pharmaceutical industry.

References

-

Wikipedia. (2024, January 29). Adderall. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Adderall CII (Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate and Amphetamine Sulfate Tablets) Label. Retrieved from [Link]

-

Drugs.com. (2023, December 29). Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate, Amphetamine Sulfate ER Capsules: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

Wikipedia. (2024, January 28). Amphetamine. Retrieved from [Link]

-

precisionFDA. (n.d.). AMPHETAMINE DL-ASPARTATE MONOHYDRATE. Retrieved from [Link]

-

PubMed. (2020). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. Retrieved from [Link]

-

MedPath. (2023). Dextroamphetamine Saccharate, Amphetamine Aspartate Monohydrate, Dextroamphetamine Sulfate, and Amphetamine Sulfate - FDA Drug Approval Details. Retrieved from [Link]

-

DrugPatentWatch. (n.d.). List of inactive ingredients (excipients) in dextroamphetamine sulfate, dextroamphetamine saccharate, amphetamine aspartate monohydrate, and amphetamine sulfate. Retrieved from [Link]

-

PubMed. (1987). The effects of pH on amphetamine-induced dopamine release as measured by in vivo dialysis. Retrieved from [Link]

- Google Patents. (2018). US20180243241A1 - Amphetamine controlled release, prodrug, and abuse-deterrent dosage forms.

-

ResearchGate. (2016). (PDF) Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Retrieved from [Link]

-

ResearchGate. (2015). Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of lisdexamfetamine dimesylate in capsules. Retrieved from [Link]

-

Acta Scientific. (2022). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Serdexmethylphenidate and Dexmethy. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF. Retrieved from [Link]

-

University of Bath's research portal. (2016). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Retrieved from [Link]

-

Aivosto. (2023). How does stomach acid pH affect the absorption of d-amphetamine (dextroamphetamine)?. Retrieved from [Link]

-

PubMed Central. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RELATED SUBSTANCES OF LISDEXAMPHETAMINE DIMESYLATE BY RP-HPLC. Retrieved from [Link]

-

ResearchGate. (2007). Influences of Urinary pH on the Pharmacokinetics of Three Amphetamine‐Type Stimulants Using a New High‐Performance Liquid Chromatographic Method. Retrieved from [Link]

-

Wikipedia. (2024, January 27). Methamphetamine. Retrieved from [Link]

-

Drugs.com. (n.d.). Amphetamine Interactions Checker. Retrieved from [Link]

-

Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Adderall® CII (Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate and Amphetamine Sulfate Tablets. Retrieved from [Link]

-

National Institutes of Health. (2020). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine. Retrieved from [Link]

Sources

- 1. Adderall - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Amphetamine aspartate monohydrate (851591-76-9) for sale [vulcanchem.com]

- 4. GSRS [precision.fda.gov]

- 5. Amphetamine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine: an improved procedure for accurate quantitation of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. Methamphetamine - Wikipedia [en.wikipedia.org]

- 13. actascientific.com [actascientific.com]

An In-Depth Technical Guide on the Long-Term Effects of Amphetamine Aspartate Monohydrate on Neuronal Plasticity

Abstract

Amphetamine aspartate monohydrate, a key component of mixed amphetamine salts, exerts profound effects on the central nervous system, primarily by increasing the synaptic availability of dopamine and norepinephrine.[1] While its therapeutic applications in managing Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are well-established, the long-term consequences of its use on the fundamental processes of neuronal plasticity are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the multifaceted effects of long-term amphetamine exposure on synaptic plasticity, structural neuronal modifications, and adult neurogenesis. We delve into the intricate molecular signaling pathways that mediate these changes and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the complex interplay between amphetamines and the dynamic architecture of the brain.

Introduction: The Dual Role of Amphetamine in Neuronal Function

Amphetamine and its derivatives are powerful psychostimulants that act as indirect sympathomimetic amines. Their primary mechanism of action involves the blockade of dopamine (DAT) and norepinephrine (NET) transporters, as well as the inhibition of vesicular monoamine transporter 2 (VMAT2), leading to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This surge in catecholaminergic signaling underpins both the therapeutic effects of amphetamine in enhancing cognitive control and wakefulness and its potential for abuse and addiction.[3]

Neuronal plasticity, the brain's remarkable ability to reorganize its structure, function, and connections in response to experience, is a fundamental process underlying learning, memory, and adaptation. It encompasses a spectrum of changes, from the strengthening or weakening of individual synapses (synaptic plasticity) to the growth and retraction of dendritic spines (structural plasticity) and the birth of new neurons (neurogenesis). Given the critical role of dopamine and norepinephrine in modulating these processes, long-term exposure to amphetamine can induce significant and lasting alterations in neuronal plasticity.

This guide will explore these alterations in a systematic manner, focusing on the key brain regions implicated in both the therapeutic and addictive properties of amphetamine, including the prefrontal cortex, hippocampus, and nucleus accumbens.

Impact on Synaptic Plasticity: A Bidirectional Modulation

Synaptic plasticity, primarily manifested as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), represents the cellular basis of learning and memory.[4][5] Amphetamine exerts a complex, dose-dependent, and region-specific influence on these processes.

Dose-Dependent Effects on Long-Term Potentiation (LTP)

Research has demonstrated that amphetamine can have a biphasic effect on LTP, particularly in the prefrontal cortex (PFC). Low doses of amphetamine have been shown to enhance LTP, while high doses can impair or even abolish it.[6][7][8] This bidirectional modulation is thought to be mediated by the differential engagement of dopamine receptor subtypes and downstream signaling cascades.

The enhancement of LTP at low doses is primarily attributed to the activation of D1-dopamine receptors and the subsequent stimulation of the cAMP-PKA signaling pathway.[6][7] Conversely, the impairment of LTP at high doses involves a more complex interplay of D1- and D2-like dopamine receptors and the activation of protein phosphatase-1 (PP1), a downstream target of PKA signaling.[6][7]

Region-Specific Modulation of Long-Term Depression (LTD)

Amphetamine's influence on LTD is also highly region-specific. In the ventral tegmental area (VTA), a key component of the brain's reward circuitry, brief exposure to amphetamine can completely block the induction of LTD at glutamatergic synapses on dopamine neurons.[9][10][11] This effect is mediated by the release of endogenous dopamine, which acts on D2 dopamine receptors to inhibit the calcium influx necessary for LTD induction.[9][10] The blockade of this homeostatic mechanism for weakening synaptic connections is hypothesized to contribute to the sensitizing effects of psychostimulants.[9][10] Interestingly, this effect is selective, as amphetamine does not block LTD in the hippocampus.[1][10]

Experimental Protocol: Induction and Measurement of LTP in Prefrontal Cortex Slices

This protocol outlines a standard procedure for inducing and recording LTP in acute brain slices of the rodent prefrontal cortex following in vivo amphetamine administration.

Materials:

-

Amphetamine sulfate (or other specified salt)

-

Artificial cerebrospinal fluid (aCSF)

-

Sucrose-based cutting solution

-

Vibrating microtome

-

Submerged recording chamber with temperature control

-

Bipolar stimulating electrode

-

Glass recording microelectrode (filled with aCSF)

-

Amplifier and data acquisition system

Procedure:

-

Animal Preparation and Drug Administration: Administer the desired dose of amphetamine (e.g., 0.1 mg/kg for enhancement, 10 mg/kg for impairment) or saline control via intraperitoneal (i.p.) injection to adult rodents.[8]

-

Slice Preparation: 30 minutes post-injection, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the prefrontal cortex using a vibrating microtome.

-

Slice Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

Electrophysiological Recording: Place a single slice in a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C. Position a bipolar stimulating electrode in layer II/III of the prelimbic cortex and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[8]

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Data Analysis: Quantify the magnitude of LTP by expressing the average fEPSP slope during the last 10 minutes of recording as a percentage of the average baseline fEPSP slope.

Structural Plasticity: Remodeling the Neuronal Landscape

Long-term amphetamine exposure induces significant structural changes in neurons, particularly in the number and morphology of dendritic spines. These tiny protrusions on dendrites are the primary sites of excitatory synapses, and alterations in their density and shape are thought to reflect changes in synaptic connectivity and strength.

Region-Specific Effects on Dendritic Spine Density

Repeated administration of amphetamine has been shown to increase dendritic spine density in several brain regions, including the nucleus accumbens and the prefrontal cortex.[6][12][13] This increase in spine density is a long-lasting effect, persisting for over a month after the cessation of drug treatment.[13] In the prefrontal cortex, these changes are often observed on the apical dendrites of pyramidal neurons.[6][13]

In contrast, studies have also reported decreases in spine density in certain cortical areas under specific experimental conditions, highlighting the complexity of amphetamine's effects on neuronal structure.[12] These differential effects may be related to whether the structural changes are associated with associative drug conditioning versus non-associative drug sensitization.[12]

In the hippocampus, amphetamine has also been demonstrated to increase the density of dendritic spines on pyramidal neurons, both in vivo and in vitro.[3][14][15]

Molecular Mechanisms of Spine Remodeling

The structural plasticity of dendritic spines is tightly regulated by the actin cytoskeleton. Amphetamine-induced changes in spine morphology are driven by a complex signaling cascade that converges on the regulation of actin dynamics.

Key Signaling Pathways:

-

Cdk5/p25 Signaling: Amphetamine exposure can lead to the cleavage of p35 to the more stable and potent Cdk5 activator, p25, by the calcium-dependent protease calpain.[3][14][15] The resulting hyperactivation of Cdk5 is essential for the amphetamine-induced increase in dendritic spine density in the hippocampus.[3][14][15]

-

Rho GTPase Signaling: Amphetamine can activate small GTPases, such as RhoA, which are critical regulators of the actin cytoskeleton.[4][16] Rho signaling plays a role in the internalization of the dopamine transporter and is linked to the plasticity and alterations in dendritic spine morphology.[4][16]

Experimental Protocol: Golgi-Cox Staining for Dendritic Spine Analysis

The Golgi-Cox method is a classic and powerful technique for visualizing the detailed morphology of neurons, including their dendritic branches and spines.

Materials:

-

Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)

-

30% sucrose solution

-

Ammonia solution

-

Sodium thiosulfate solution

-

Dehydrating alcohols (50%, 70%, 95%, 100% ethanol)

-

Xylene or other clearing agent

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Tissue Preparation: Following long-term amphetamine or saline treatment and a washout period (e.g., 24-25 days), deeply anesthetize the animal and perfuse with saline.[6][17]

-

Impregnation: Immerse the dissected brain in Golgi-Cox solution and store in the dark for 14 days.[17]

-

Cryoprotection: Transfer the brain to a 30% sucrose solution and store at 4°C until it sinks.[17]

-

Sectioning: Section the brain into 100-200 µm thick sections using a cryostat or vibrating microtome.

-

Staining Development: Mount the sections on slides and allow them to dry. Develop the stain by immersing the slides in a series of solutions: distilled water, ammonia, distilled water, and sodium thiosulfate.[18]

-

Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols, clear in xylene, and coverslip with mounting medium.[18]

-

Microscopy and Analysis: Image the impregnated neurons using a brightfield microscope with a high-magnification objective. Quantify dendritic branching and spine density using appropriate software (e.g., ImageJ with NeuronJ plugin).

Adult Hippocampal Neurogenesis: A Complex and Contentious Picture

Adult hippocampal neurogenesis, the process of generating new functional neurons from neural stem cells in the dentate gyrus, is implicated in learning, memory, and mood regulation. The effects of long-term amphetamine use on this process are complex and appear to be highly dependent on the dose and administration paradigm.

Some studies suggest that therapeutic and even abuse-level doses of d-amphetamine, administered from adolescence to adulthood, can dose-dependently increase the survival and differentiation of new neurons in the hippocampus, without affecting progenitor cell proliferation.[8][19][20] This suggests that amphetamine may promote the maturation and integration of newly born neurons.

However, other studies, particularly those involving methamphetamine self-administration, have reported decreases in various aspects of hippocampal neurogenesis, including proliferation, differentiation, and survival.[11][21][22] These discrepancies may be attributable to differences in the specific amphetamine compound used, the route and pattern of administration (e.g., experimenter-administered vs. self-administered), and the duration of the treatment.

Experimental Protocol: BrdU Labeling for Neurogenesis Assessment

5-bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is an analog of thymidine. It is incorporated into the DNA of dividing cells during the S-phase of the cell cycle and can be detected with specific antibodies, allowing for the labeling and tracking of newborn cells.

Materials:

-

BrdU solution

-

Appropriate fixative (e.g., 4% paraformaldehyde)

-

Hydrochloric acid (HCl) for DNA denaturation

-

Boric acid for pH neutralization

-

Primary antibody against BrdU

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

BrdU Administration: Administer BrdU (e.g., 50 mg/kg, i.p.) to animals undergoing long-term amphetamine or saline treatment. The timing of BrdU injections relative to the drug treatment will depend on whether cell proliferation, survival, or differentiation is being assessed.[8]

-

Tissue Processing: At the end of the experiment, perfuse the animals with fixative and dissect the brains. Post-fix the brains and cryoprotect them in sucrose solution. Section the brains through the hippocampus using a cryostat.

-

Immunohistochemistry:

-

Denature the DNA in the tissue sections by incubating in warm HCl.

-

Neutralize the acid with boric acid.

-

Block non-specific antibody binding and incubate with the primary anti-BrdU antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain with a nuclear dye.

-

-

Imaging and Quantification: Acquire z-stack images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive cells using stereological methods to obtain an unbiased estimate of the total number of new cells. Co-labeling with neuronal (e.g., NeuN) or glial (e.g., GFAP) markers can be used to determine the phenotype of the newborn cells.

The Interplay with Glutamatergic and GABAergic Systems

The effects of amphetamine on neuronal plasticity are not solely mediated by its direct actions on dopamine and norepinephrine systems. Amphetamine also significantly modulates glutamatergic and GABAergic neurotransmission, which are the primary excitatory and inhibitory systems in the brain, respectively.

Amphetamine can potentiate glutamatergic synaptic transmission by reducing glutamate clearance through the endocytosis of the excitatory amino acid transporter EAAT3 in dopamine neurons.[23] It can also selectively suppress the inhibitory component of glutamate-mediated transmission by inhibiting metabotropic glutamate receptor (mGluR)-mediated IPSPs in dopamine neurons.[16][24]

Furthermore, amphetamine can disrupt the inhibitory function of GABAergic interneurons in the prefrontal cortex.[25] Specifically, repeated amphetamine treatment has been shown to affect parvalbumin-positive interneurons, which are crucial for regulating the output of pyramidal neurons.[10]

Summary and Future Directions

The long-term administration of amphetamine aspartate monohydrate induces profound and lasting changes in neuronal plasticity. These effects are characterized by a complex, dose- and region-dependent modulation of synaptic strength, a significant remodeling of dendritic architecture, and a contentious impact on adult hippocampal neurogenesis. The underlying molecular mechanisms involve intricate signaling cascades that link dopamine and norepinephrine signaling to the regulation of the actin cytoskeleton and gene expression.

Future research should aim to further dissect the molecular players involved in these plastic changes, particularly the downstream effectors of the Cdk5 and Rho GTPase pathways. A more comprehensive understanding of the differential effects of therapeutic versus abuse-level doses on neuronal plasticity is also crucial. Finally, resolving the conflicting findings regarding adult neurogenesis will require carefully controlled studies that systematically evaluate the influence of different amphetamine compounds, administration paradigms, and subject characteristics. A deeper understanding of these processes will not only illuminate the neurobiology of amphetamine action but also pave the way for novel therapeutic strategies to mitigate the adverse long-term consequences of psychostimulant use.

References

-

Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience, 11, 372. [Link]

-

Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience, 11, 372. [Link]

-

Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. ResearchGate. [Link]

-

Wheeler, D. S., et al. (2015). Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine. Proceedings of the National Academy of Sciences, 112(51), E7138-E7147. [Link]

-

Barak, L. S., et al. (2013). Emerging roles of actin cytoskeleton regulating enzymes in drug addiction. Pharmacology & therapeutics, 139(3), 346-359. [Link]

-

Paladini, C. A., et al. (2001). Amphetamine Selectively Blocks Inhibitory Glutamate Transmission in Dopamine Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(14), 5136-5142. [Link]

-

Jones, S., & Kauer, J. A. (2000). Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area. Journal of Neuroscience, 20(15), 5575-5580. [Link]

-

Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404-416. [Link]

-

Ramanathan, K. R., & Fuchs, R. A. (2023). Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation. Frontiers in behavioral neuroscience, 17, 1184969. [Link]

-

Thomas, M. J., et al. (2000). Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area. Journal of Neuroscience, 20(15), 5575-5580. [Link]

-

Wikipedia contributors. (2024, January 26). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

-

Robinson, T. E., & Kolb, B. (1999). Alterations in the morphology of dendrites and dendritic spines in the nucleus accumbens and prefrontal cortex following repeated treatment with amphetamine or cocaine. The European journal of neuroscience, 11(5), 1598-1604. [Link]

-

Crombag, H. S., et al. (2005). Amphetamine-induced changes in dendritic morphology in rat forebrain correspond to associative drug conditioning rather than non-associative drug sensitization. The European journal of neuroscience, 21(7), 1968-1976. [Link]

-

Z Z, S. L., & S M, F. (2007). Differential Laminar Effects of Amphetamine on Prefrontal Parvalbumin Interneurons. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(11), 2326-2336. [Link]

-

Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404-416. [Link]

-

Xu, T., et al. (2010). Amphetamine modulation of long-term potentiation in the prefrontal cortex: dose dependency, monoaminergic contributions, and paradoxical rescue in hyperdopaminergic mutant. Journal of neurochemistry, 115(6), 1643-1654. [Link]

-

Mandyam, C. D., et al. (2013). Chronic d-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]

-

Mandyam, C. D., et al. (2013). Chronic D-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]

-

Z Z, S. L., & S M, F. (2014). The role of the GABA system in amphetamine-type stimulant use disorders. Acta pharmacologica Sinica, 35(8), 983-991. [Link]

-

Young, E. J., et al. (2014). The Actin Cytoskeleton as a Therapeutic Target for the Prevention of Relapse to Methamphetamine Use. Biological psychiatry, 76(1), 8-16. [Link]

-

Mandyam, C. D., et al. (2012). Varied access to intravenous methamphetamine self-administration differentially alters adult hippocampal neurogenesis. Neuroscience, 212, 141-151. [Link]

-

Robinson, T. E., & Kolb, B. (1997). Persistent Structural Modifications in Nucleus Accumbens and Prefrontal Cortex Neurons Produced by Previous Experience with Amphetamine. Journal of Neuroscience, 17(21), 8491-8497. [Link]

-

Zuo, Y., et al. (2016). Golgi-Cox Staining Step by Step. Frontiers in neuroanatomy, 10, 24. [Link]

-

Fuchs, R. A., et al. (2023). Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation. ResearchGate. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. [Link]

-

Rejdak, R., et al. (2017). Effects of amphetamine administration on neurogenesis in adult rats. Pharmacological reports : PR, 69(6), 1269-1274. [Link]

-

Zhang, Y., et al. (2014). Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation. Journal of visualized experiments : JoVE, (87), 51490. [Link]

-

Ferrario, C. R., et al. (2011). Synaptic cytoskeletal plasticity in the prefrontal cortex following psychostimulant exposure. Neuropharmacology, 61(7), 1114-1124. [Link]

-

Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 38(1), 122-139. [Link]

-

IHC WORLD. (2024). Golgi-Cox Staining Protocol for Neurons and Processes. IHC WORLD. [Link]

-

Kasai, H., et al. (2010). In vivo two-photon imaging of dendritic spines in marmoset neocortex. The European journal of neuroscience, 31(1), 18-25. [Link]

-

Hoops, D., et al. (2018). Amphetamine abuse disrupts development of mouse prefrontal cortex. eNeuro. [Link]

-

Young, E. J., et al. (2014). The Actin Cytoskeleton as a Therapeutic Target for the Prevention of Relapse to Methamphetamine Use. Biological psychiatry, 76(1), 8-16. [Link]

-

Romer, A. M., et al. (2020). Schematic illustration of the modified Golgi-Cox staining protocol for fetal sheep brain. ResearchGate. [Link]

-

Mandyam, C. D., et al. (2013). Chronic D-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]

-

Mandyam, C. D., et al. (2012). Varied access to intravenous methamphetamine self-administration differentially alters adult hippocampal neurogenesis. Neuroscience, 212, 141-151. [Link]

-

Zhang, S., et al. (2010). In Vivo 2-Photon Imaging of Fine Structure in the Rodent Brain. Stroke, 41(10 Suppl), S117-S123. [Link]

-

Reed, E. J., et al. (2020). Amphetamine reduces reward encoding and stabilizes neural dynamics in rat anterior cingulate cortex. eLife, 9, e58332. [Link]

-

Johnson, K. M., et al. (2021). Effects of long-term methylphenidate treatment in adolescent and adult rats on hippocampal shape, functional connectivity and adult neurogenesis. ResearchGate. [Link]

-

Centonze, D., et al. (2002). Cocaine and amphetamine depress striatal GABAergic synaptic transmission through D2 dopamine receptors. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 26(2), 164-175. [Link]

Sources

- 1. Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons [frontiersin.org]

- 4. Amphetamine increases timing variability by degrading prefrontal ramping activity | bioRxiv [biorxiv.org]

- 5. e-century.us [e-century.us]

- 6. Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kalirin and Trio proteins serve critical roles in excitatory synaptic transmission and LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamine Modulation of Long-term Potentiation in the Prefrontal Cortex: Dose Dependency, Monoaminergic Contributions, and Paradoxical Rescue in Hyperdopaminergic Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Differential Laminar Effects of Amphetamine on Prefrontal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation [frontiersin.org]

- 12. Amphetamine-induced changes in dendritic morphology in rat forebrain correspond to associative drug conditioning rather than non-associative drug sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fundamental role for hippocampal parvalbumin in the dopamine hyperfunction associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kalirin and Trio: RhoGEFs in synaptic transmission, plasticity, and complex brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chronic d-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. Effects of amphetamine administration on neurogenesis in adult rats [termedia.pl]

- 22. m.youtube.com [m.youtube.com]

- 23. The Epigenetic Mechanisms of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Amphetamine selectively blocks inhibitory glutamate transmission in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Technical Whitepaper: Amphetamine Salts and Dopamine Release Dynamics

Subtitle: Molecular Mechanisms, Isomeric Pharmacodynamics, and Electrochemical Detection Protocols

Executive Summary

This technical guide provides a foundational analysis of the pharmacodynamic actions of amphetamine salts on dopaminergic neurotransmission. Unlike direct reuptake inhibitors (e.g., cocaine), amphetamine functions as a substrate-type releaser , utilizing a complex cascade involving the Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), and Trace Amine-Associated Receptor 1 (TAAR1).[1] This document details the molecular kinetics of this release, differentiates the potency of stereoisomers (d- vs. l-amphetamine), and establishes rigorous protocols for quantifying dopamine (DA) release using Fast-Scan Cyclic Voltammetry (FSCV) and In Vivo Microdialysis.

Molecular Pharmacodynamics: The Efflux Cascade

The mechanism by which amphetamine induces dopamine release is distinct from simple reuptake inhibition.[2] It involves the reversal of transport directionality, driven by three distinct molecular events.

The "Exchange Diffusion" & Weak Base Model

Amphetamine (AMPH) is a lipophilic weak base and a substrate for DAT.

-

DAT Uptake: AMPH competes with DA for uptake by DAT. Its entry into the presynaptic terminal is electrogenic, bringing Na+ ions into the cytosol.

-

VMAT2 Inhibition & Vesicular Depletion: Once intracellular, AMPH acts as a weak base, diffusing into synaptic vesicles and neutralizing the acidic pH gradient required for VMAT2 function. This forces vesicular DA into the cytosol, creating a massive concentration gradient [1].

-

Reverse Transport: The accumulation of cytosolic DA, combined with elevated intracellular Na+, reverses the electrochemical gradient of DAT. Consequently, DAT switches from an influx pump to an efflux channel, pumping DA into the synaptic cleft [2].

The TAAR1-Mediated Signaling Pathway

Recent foundational research highlights the critical role of TAAR1 (Trace Amine-Associated Receptor 1), an intracellular G-protein coupled receptor (GPCR) located on the presynaptic membrane [3].

-

Activation: Intracellular AMPH binds to TAAR1.

-

Signaling: This activates protein kinase A (PKA) and protein kinase C (PKC).

-

DAT Phosphorylation: These kinases phosphorylate the N-terminus of DAT.

-

Outcome: Phosphorylation shifts DAT into an "efflux-preferring" conformation and prevents DAT internalization, sustaining the reverse transport of dopamine [4].

Visualization: The Molecular Cascade

The following diagram illustrates the integration of the Weak Base Model and TAAR1 signaling.

Figure 1: The dual-mechanism of amphetamine-induced dopamine release: Vesicular depletion via pH disruption and DAT reversal via TAAR1-mediated phosphorylation.

Isomeric Distinction & Salt Formulation

Amphetamine exists as a chiral molecule with two enantiomers: dextroamphetamine (

Pharmacodynamic Potency

The

| Feature | Mechanistic Basis | ||

| DAT Binding Affinity | High ( | Low ( | Stereoselectivity of the DAT substrate site [5]. |

| DA Release Potency | 3-5x more potent than | Weak | |

| NE Release Potency | High | Moderate/High | Less stereoselectivity at NET compared to DAT. |

| Primary Effect | Locomotor stimulation, Euphoria | Cardiovascular arousal, Alertness | DA (Striatum) vs. NE (Peripheral/Cortical). |

The Role of Salt Counter-ions

While the isomer determines receptor affinity, the salt form (Sulfate, Saccharate, Aspartate) dictates pharmacokinetics.

-

Solubility: Different salts have varying dissolution rates in the GI tract.

-

Mixed Salts: Combining immediate-release salts (e.g., sulfate) with slower-dissolving salts creates a "pulsatile" delivery, extending the duration of TAAR1 activation and preventing rapid DAT re-internalization [6].

Experimental Methodologies

To validate the mechanisms described above, researchers must choose between high temporal resolution (FSCV) and high chemical specificity (Microdialysis).

Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)

Objective: Measure sub-second dopamine release kinetics in vivo (e.g., Nucleus Accumbens).[4]

Equipment:

-

Carbon-fiber microelectrode (CFM): ~7 µm diameter, exposed length 50–100 µm.

-

Ag/AgCl reference electrode.[5]

-

Potentiostat with background subtraction capabilities.[5][6]

Step-by-Step Workflow:

-

Electrode Fabrication: Aspirate a single carbon fiber into a glass capillary. Pull using a vertical pipette puller. Seal with epoxy.

-

Waveform Application: Apply a triangular waveform:

-

Resting Potential: -0.4 V

-

Scan Limit: +1.3 V (Oxidizes DA)

-

Scan Rate: 400 V/s[6]

-

Frequency: 10 Hz (every 100ms)

-

-

Implantation: Stereotaxically lower CFM into the Nucleus Accumbens (Coordinates: AP +1.3, ML +1.3, DV -7.0 relative to Bregma in rats).

-

Pharmacological Challenge: Administer Amphetamine (i.p. or local infusion).

-

Signal Identification: Dopamine is identified by its characteristic "duck-shaped" cyclic voltammogram (Oxidation peak at ~+0.6V, Reduction dip at ~-0.2V).

-

Calibration: Post-experiment, calibrate the electrode in a flow cell with known DA concentrations (1 µM) to convert current (nA) to concentration [7].

Protocol B: In Vivo Microdialysis

Objective: Measure tonic (baseline) extracellular dopamine levels over minutes/hours.

Step-by-Step Workflow:

-

Probe Preparation: Use a concentric probe with a semi-permeable membrane (20-40 kDa cutoff).

-

Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate (1.0 – 2.0 µL/min).

-

aCSF Composition: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2.

-

-

Sample Collection: Collect dialysate fractions every 10–20 minutes.

-

Analysis: Inject samples into High-Performance Liquid Chromatography (HPLC) system coupled with Electrochemical Detection (ECD).

-

Validation: To confirm the DA source is neuronal and impulse-dependent, infuse Tetrodotoxin (TTX) through the probe; DA levels should drop by >90% [8].

Decision Matrix: Selecting the Right Method

Figure 2: Decision matrix for selecting between FSCV (kinetic resolution) and Microdialysis (chemical sensitivity).

References

-

Sulzer D, Rayport S. (1990). Amphetamine and other psychostimulants reduce pH gradients in midbrain dopaminergic neurons and chromaffin granules: a mechanism of action. Neuron. Link

-

Robertson SD, et al. (2009). Amphetamine-induced increases in intracellular sodium dictate the rate of dopamine transport reversal. PLoS One. Link

-

Xie Z, Miller GM. (2009). Trace amine-associated receptor 1 as a monoaminergic modulator in brain.[7] Biochemical Pharmacology. Link

-

Underhill SM, et al. (2014). Amphetamine modulates excitatory neurotransmission through endocytosis of the glutamate transporter EAAT3 in dopamine neurons. Neuron. Link

-

Heal DJ, et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link

-

Joyce BM, et al. (2007). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo.[8] Journal of Biological Chemistry. Link

-

Robinson DL, et al. (2003). Detecting subsecond dopamine release with fast-scan cyclic voltammetry in vivo. Clinical Chemistry. Link

-

Westerink BH, et al. (1987). The use of microdialysis for the determination of neuronal dopamine release.[2][9][10][11] Life Sciences. Link

Sources

- 1. Stimulant - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adderall - Wikipedia [en.wikipedia.org]

- 4. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]

- 5. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using amphetamine aspartate monohydrate in rodent models of impulsivity

Application Note: Pharmacological Interrogation of Impulsivity using Amphetamine Aspartate Monohydrate in Rodent Models

Executive Summary

This guide details the protocol for utilizing Amphetamine Aspartate Monohydrate , a specific salt form of the psychostimulant amphetamine, to modulate and measure impulsivity in rodent models. While often used in mixed-salt formulations (e.g., Adderall®), isolated use of the aspartate salt requires precise stoichiometric adjustment to normalize for the active amphetamine moiety.

This application note focuses on two "Gold Standard" assays:

-

The 5-Choice Serial Reaction Time Task (5-CSRTT): Measures "Waiting Impulsivity" (Motor inhibition).

-

Delay Discounting Task (DDT): Measures "Choice Impulsivity" (Cognitive decision-making).

Key Mechanistic Insight: Amphetamine exhibits a hormetic (biphasic) dose-response curve. Low doses (0.25–0.5 mg/kg) typically enhance sustained attention and reduce impulsivity (modeling ADHD therapeutic effects), while high doses (>1.0 mg/kg) disrupt inhibitory control, increasing impulsive responding (modeling mania or substance abuse phenotypes).

Chemical Characterization & Formulation

Critical Advisory: Researchers often confuse salt forms. You must calculate the Free Base Equivalent (FBE) to ensure reproducibility across studies using different salts (e.g., sulfate vs. aspartate).

Compound Profile

-

Active Moiety:

-Amphetamine (or -

Stoichiometry Warning: This salt typically exists as a 1:1 molar ratio (Amphetamine:Aspartic Acid) with one water molecule, but 2:1 complexes exist.

Formulation Protocol

Vehicle: 0.9% Sterile Saline. Solubility: High. No pH adjustment or co-solvents (DMSO) required for standard doses.

Step-by-Step Preparation (Example: 1.0 mg/kg FBE dose for 10 rats @ 300g):

-

Calculate Total Free Base Needed:

-

Apply Salt Correction Factor (SCF):

-

Dissolution: Dissolve 6.36 mg salt in 10 mL saline (Target concentration: 0.3 mg/mL Free Base).

-

Injection Volume: Administer 1 mL/kg (e.g., 0.3 mL for a 300g rat).

Mechanistic Pathway

Amphetamine acts as a substrate-type releaser. It enters the presynaptic terminal via the Dopamine Transporter (DAT) and disrupts vesicular storage, flooding the synapse with dopamine (DA) and norepinephrine (NE).

Figure 1: Mechanism of Action. Amphetamine reverses transporter flux via TAAR1 agonism and VMAT2 disruption, increasing synaptic catecholamines.

Experimental Protocols

Protocol A: 5-Choice Serial Reaction Time Task (5-CSRTT)

Type: Waiting Impulsivity (Motor)

Rationale: This task requires the rodent to wait for a visual stimulus before responding. Premature responses (responding before the light) are the operational definition of impulsivity.

Workflow:

-

Habituation: Animal learns to retrieve food pellets from the magazine.

-

Training (Phased):

-

Start with long stimulus duration (SD = 30s) and long limited hold (LH).

-

Progressively shorten SD to 0.5s–1.0s (Baseline).

-

Criterion: >80% Accuracy, <20% Omissions for 3 consecutive days.

-

-

Drug Challenge (Test Day):

-

Pre-treatment Time: 15–20 minutes prior to session start (IP injection).

-

Challenge Condition: To detect decreases in impulsivity (therapeutic effect), use a "Long Inter-Trial Interval (ITI)" (e.g., 7s or variable ITI) to provoke premature responding. To detect increases (abuse liability), use standard baseline parameters.

-

Dosing Table (Rat, IP):

| Dose (FBE) | Expected Outcome | Mechanism |

| Vehicle | Baseline Impulsivity | N/A |

| 0.25 - 0.5 mg/kg | Reduced Premature Responses | Optimal PFC Catecholamine Tone (Alpha-2A/D1 activation) |

| 1.0 - 1.5 mg/kg | Increased Premature Responses | Excessive Striatal DA release; Loss of Top-Down Control |

| > 2.0 mg/kg | Stereotypy / Omissions | Motor disruption overrides cognitive task |

Protocol B: Delay Discounting Task (DDT)

Type: Choice Impulsivity (Cognitive)

Rationale: Measures the preference for a Small Immediate Reward (SIR) vs. a Large Delayed Reward (LDR). Impulsive animals steeply "discount" the value of the LDR as delay increases.

Workflow:

-

Training: Animal learns Lever A (1 pellet, 0s delay) and Lever B (4 pellets, 0s delay).

-

Delay Implementation:

-

Ascending Series: Delay on Lever B increases within session (0s

10s -

Note: Amphetamine effects are sensitive to session structure.[6] Ascending delays are standard.

-

-

Testing: Administer Amphetamine Aspartate 15 min pre-session.

Interpretation:

-

Pro-Impulsive Effect: Curve shifts left/down (Animal switches to SIR at shorter delays).

-

Anti-Impulsive Effect: Curve shifts right/up (Animal waits for LDR despite longer delays).

-

Nuance: High-dose amphetamine may cause "Signal Blunting," where the animal simply perseverates on one lever regardless of delay.

Data Analysis & Visualization

Summarize your data using the following metrics. Statistical analysis should use Repeated Measures ANOVA with Dose and Task Condition (e.g., Delay or ITI) as factors.

5-CSRTT Metrics:

-

Accuracy (%): (Correct / [Correct + Incorrect])

100. Measure of Attention. -

Premature Responses: Responses during the ITI. Measure of Impulsivity.

-

Omissions: Failure to respond. Measure of Motivation/Sedation.

-

Latency: Time to respond. Measure of Motor Speed.

Delay Discounting Metrics:

-

Indifference Point: The delay at which choice is 50/50.

-

AUC (Area Under the Curve): Total willingness to wait. Lower AUC = Higher Impulsivity.

Figure 2: Experimental Workflow. Note the washout period is critical due to potential sensitization effects of amphetamine.

Safety & Regulatory Compliance

-

Controlled Substance: Amphetamine is a Schedule II (USA) / Class B (UK) substance. Secure storage and usage logs are mandatory.

-

Animal Welfare: High doses (>2.0 mg/kg) can induce hyperthermia and stereotypy. Monitor body temperature and stop testing if stereotypy prevents food consumption.

References

-

Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. Psychopharmacology, 163(3-4), 362–380. Link

-

Evenden, J. L., & Ryan, C. N. (1996). The pharmacology of impulsive behaviour in rats: the effects of drugs on response choice with varying delays of reinforcement.[6] Psychopharmacology, 128(2), 161–170. Link

-

Fletcher, P. J., et al. (2011). Dopaminergic modulation of performance in the 5-choice serial reaction time task: implications for attention-deficit/hyperactivity disorder. Behavioural Pharmacology, 22(5-6), 491-503. Link

-

Winstanley, C. A., et al. (2003). Global 5-HT depletion attenuates the ability of amphetamine to decrease impulsive choice on a delay-discounting task in rats.[7] Psychopharmacology, 170(3), 320–331.[7] Link

-

PubChem Compound Summary. Amphetamine Aspartate Monohydrate (CID 71587816). National Library of Medicine.Link

Sources

- 1. Amphetamine aspartate monohydrate (851591-76-9) for sale [vulcanchem.com]

- 2. genophore.com [genophore.com]

- 3. GSRS [precision.fda.gov]

- 4. Amfetamine DL-aspartate monohydrate | C13H22N2O5 | CID 22382901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amphetamine aspartate monohydrate | C22H35N3O5 | CID 71587816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of amphetamine on delay discounting in rats depend upon the manner in which delay is varied - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of amphetamine and methylphenidate on delay discounting in rats: interactions with order of delay presentation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cognitive Enhancement with Amphetamine Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine salts, potent central nervous system stimulants, are recognized for their therapeutic efficacy in attention-deficit/hyperactivity disorder (ADHD) and their potential for cognitive enhancement in healthy individuals.[1] This document provides a comprehensive guide for researchers to assess the cognitive effects of amphetamine salts. It details the underlying neurobiological mechanisms, outlines preclinical and clinical experimental protocols, and discusses critical data interpretation and ethical considerations. The protocols are designed to ensure scientific rigor and reproducibility in evaluating the multifaceted cognitive domains affected by amphetamine, including attention, memory, and executive functions.

Introduction: The Neurobiology of Amphetamine Action

Amphetamine's cognitive-enhancing effects are primarily mediated by its potentiation of catecholaminergic neurotransmission. It significantly increases the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the brain, particularly within the prefrontal cortex (PFC), a region integral to executive functions.[2][3] The mechanism is twofold: amphetamine blocks the reuptake of DA and NE from the synaptic cleft and promotes their release from presynaptic terminals.[4][5] This surge in DA and NE availability enhances neuronal signaling, which is thought to improve cognitive processes such as working memory, attention, and cognitive control.[1][6]

The cognitive effects of amphetamine are dose-dependent, often following an inverted-U shaped curve, where low, therapeutic doses can enhance performance, while higher doses may impair it.[3][7] This underscores the importance of precise dose-response studies in both preclinical and clinical research.

Key Neurotransmitter Pathways

Amphetamine's primary targets are the dopamine transporter (DAT), the norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2).[4][5] By inhibiting these transporters, amphetamine leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby amplifying their signaling.

Caption: Mechanism of Amphetamine Action on Dopaminergic and Noradrenergic Neurons.

Preclinical Assessment Protocols: Animal Models

Animal models are indispensable for elucidating the fundamental mechanisms of amphetamine's cognitive effects and for initial screening of novel compounds.[8] Rodent models, particularly rats and mice, are widely used.

Drug Preparation and Administration

-

Compound: D-amphetamine sulfate is commonly used.

-

Vehicle: Saline (0.9% NaCl) is a standard vehicle.

-

Concentration: Prepare solutions to deliver the desired dose in a volume of 1-5 ml/kg for intraperitoneal (i.p.) injection.

-

Administration Route: Intraperitoneal injection is the most common route for systemic administration in rodents.

Behavioral Assays for Cognitive Domains

The selection of behavioral tasks is critical and should align with the specific cognitive domain under investigation.

| Cognitive Domain | Behavioral Assay | Species | Description |

| Recognition Memory | Novel Object Recognition (NOR) | Rat, Mouse | Assesses the ability to distinguish between a familiar and a novel object.[2] |

| Spatial Learning & Memory | Morris Water Maze (MWM) | Rat, Mouse | Evaluates spatial navigation and memory consolidation.[2] |

| Cognitive Flexibility | Attentional Set-Shifting Task (ASST) | Rat, Mouse | Measures the ability to shift attention between different perceptual dimensions.[2] |

| Attention & Vigilance | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat, Mouse | Assesses sustained and selective attention.[9] |

| Working Memory | Y-Maze Spontaneous Alternation | Rat, Mouse | Based on the innate tendency of rodents to explore novel environments.[10] |

Protocol 2.2.1: Novel Object Recognition (NOR) Task

Objective: To assess short-term recognition memory.

Materials:

-

Open field arena (e.g., 50x50x50 cm).

-

Two identical objects (familiarization phase).

-

One novel object (testing phase).

-

Video recording and analysis software.

Procedure:

-

Habituation: Allow the animal to explore the empty arena for 10 minutes for 2-3 consecutive days.

-

Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

-

Inter-trial Interval (ITI): Return the animal to its home cage for a specified duration (e.g., 1 hour). Administer amphetamine or vehicle during this period.

-

Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.

-

Data Analysis: Measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index (DI) is calculated as: (Time with novel object - Time with familiar object) / (Total exploration time).

Caption: Experimental Workflow for the Novel Object Recognition (NOR) Task.

Clinical Assessment Protocols: Human Studies

Human studies are essential for confirming the cognitive-enhancing effects of amphetamine in a clinical or healthy population. A double-blind, placebo-controlled, crossover design is the gold standard for such investigations.[11]

Participant Selection and Ethical Considerations

-

Inclusion/Exclusion Criteria: Clearly define criteria based on age, health status, and absence of psychiatric or cardiovascular conditions.[4]

-

Informed Consent: All participants must provide written informed consent after being fully informed of the study's procedures, potential risks, and benefits.[12]

-

Ethical Review: The study protocol must be approved by an Institutional Review Board (IRB) or an equivalent ethics committee.[13][14] The use of stimulants for enhancement in healthy individuals raises complex ethical questions that must be carefully considered.[15][16]

Standardized Cognitive Test Batteries

A comprehensive battery of validated, computerized cognitive tests should be used to assess various domains.

| Cognitive Domain | Standardized Test | Description |

| Working Memory | N-Back Task, Digit Span | Assesses the ability to hold and manipulate information in mind.[17][18] |

| Inhibitory Control | Go/No-Go Task, Stroop Task | Measures the ability to suppress prepotent responses.[17][19] |

| Processing Speed | Digit Symbol Substitution Test (DSST) | Evaluates the speed and accuracy of perceptual and motor processes.[20] |

| Episodic Memory | Word Recall, Rey Auditory Verbal Learning Test (RAVLT) | Assesses the ability to learn and remember new information.[21] |

| Decision Making | Iowa Gambling Task (IGT) | Measures decision-making under uncertainty.[20] |

| Cognitive Flexibility | Wisconsin Card Sorting Test (WCST) | Evaluates the ability to shift cognitive sets.[20] |

Protocol 3.2.1: Double-Blind, Placebo-Controlled Crossover Study

Objective: To assess the acute effects of a single dose of amphetamine on cognitive performance in healthy adults.

Materials:

-

Amphetamine salt capsules (e.g., 10 mg, 20 mg).

-

Identical placebo capsules.

-

Computerized cognitive test battery.

-

Standardized questionnaires for subjective effects (e.g., mood, alertness).

Procedure:

-

Screening Visit: Assess eligibility, obtain informed consent, and collect baseline demographic and health information.

-

Session 1:

-

Administer baseline cognitive tests and questionnaires.

-

Administer either amphetamine or placebo in a randomized, double-blind manner.

-

After a predetermined absorption period (e.g., 60-90 minutes), re-administer the cognitive tests and questionnaires.

-

-

Washout Period: A sufficient washout period (e.g., at least one week) is required between sessions to prevent carryover effects.

-

Session 2:

-

Repeat the procedures from Session 1, with the participant receiving the alternative treatment (amphetamine or placebo).

-

-

Data Analysis: Compare cognitive performance and subjective ratings between the amphetamine and placebo conditions using appropriate statistical methods (e.g., repeated measures ANOVA).

Data Interpretation and Considerations

-

Baseline Performance: The effects of amphetamine can be modulated by an individual's baseline cognitive abilities, with some studies suggesting greater improvement in lower-performing individuals.[21]

-

Motivational Effects: It is crucial to distinguish between direct cognitive enhancement and indirect effects on motivation and arousal.[19][22] Amphetamine can increase task saliency and motivation, which may contribute to improved performance.[1]

-

Subjective vs. Objective Effects: Participants often perceive a greater cognitive enhancement than is objectively measured.[19] Therefore, both subjective and objective measures should be collected and analyzed.

-

Practice Effects: In repeated testing designs, practice effects can confound the results. A control group or appropriate statistical controls should be used to account for this.[17]

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic investigation of the cognitive-enhancing effects of amphetamine salts. By employing a combination of preclinical and clinical methodologies, researchers can gain a deeper understanding of the neurobiological mechanisms underlying these effects and their potential therapeutic applications. Adherence to rigorous experimental design, standardized assessment tools, and strict ethical guidelines is paramount to generating reliable and meaningful data in this field of research.

References

- Benchchem. (n.d.). Methodology for Assessing Amphetamine's Effect on Cognitive Function in Rats: Application Notes and Protocols.

-

Wikipedia. (2024). Amphetamine. Retrieved from [Link]

-

Stahl, S. M. (2017). Amphetamine. StatPearls. Retrieved from [Link]

-

McLachlan, J. C. (2015). Ethical issues with cognitive enhancement. The Obstetrician & Gynaecologist, 17(3), 207-211. Retrieved from [Link]

-

NIH Intramural Research Program. (2023). Discovering how amphetamine works in the brain. Retrieved from [Link]

-

USDTL. (2025). Drug Classes and Neurotransmitters: Amphetamine, Cocaine, and Hallucinogens. Retrieved from [Link]

-

Arnsten, A. F., & Dudley, A. G. (2005). The cognition-enhancing effects of psychostimulants involve direct action in the prefrontal cortex. Biological psychiatry, 57(11), 1389-1397. Retrieved from [Link]

-

2-Minute Neuroscience. (2018). 2-Minute Neuroscience: Amphetamine [Video]. YouTube. Retrieved from [Link]

-

Young, J. W., et al. (2011). Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task. Neuropsychopharmacology, 36(7), 1479-1490. Retrieved from [Link]

-

Verster, C., & van Niekerk, A. A. (2012). Moral perspectives on stimulant use by healthy students. South African Medical Journal, 102(3), 154-156. Retrieved from [Link]

-

Stahl, S. M. (2010). Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder. Journal of Clinical Psychiatry, 71(1), 10-12. Retrieved from [Link]

-

Carmack, S. A., et al. (2014). Animal model of methylphenidate's long-term memory-enhancing effects. Learning & memory, 21(2), 82-89. Retrieved from [Link]

-

Bagot, K. S., & Kaminer, Y. (2014). Efficacy of stimulants for cognitive enhancement in non-attention deficit hyperactivity disorder youth: a systematic review. Addiction, 109(4), 547-557. Retrieved from [Link]

-

Singh, I. (2007). Clinical implications of ethical concepts: moral self-understandings in children taking methylphenidate for ADHD. Clinical child psychology and psychiatry, 12(2), 167-182. Retrieved from [Link]

-

Pehek, E. A., & Schechter, M. D. (1994). Animal models of amphetamine psychosis: neurotransmitter release from rat brain slices. Neuroscience & Biobehavioral Reviews, 18(2), 275-282. Retrieved from [Link]

-

Vrecko, S. (2013). Enhancement stimulants: perceived motivational and cognitive advantages. Frontiers in systems neuroscience, 7, 54. Retrieved from [Link]

-

Parker, M. O., et al. (2021). The cognitive and behavioral effects of D-amphetamine and nicotine sensitization in adult zebrafish. Psychopharmacology, 238(5), 1331-1345. Retrieved from [Link]

-

Badiani, A., et al. (1998). Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty. Journal of Neuroscience, 18(24), 10579-10593. Retrieved from [Link]

-

Martha J. Farah. (2005). Might stimulant drugs support moral agency in ADHD children?. Journal of Medical Ethics, 31(7), 381-384. Retrieved from [Link]

-

Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology, 38(1), 122-139. Retrieved from [Link]

-

Weyandt, L. L., et al. (2017). Neurocognitive enhancement or impairment? A systematic meta-analysis of prescription stimulant effects on processing speed, decision-making, planning, and cognitive perseveration. Journal of clinical and experimental neuropsychology, 39(10), 951-968. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2021). Ethical and Legal Principles Related to the Clinical Use of Psychoactive Drugs. National Academies Press. Retrieved from [Link]

-

Shalev, L., et al. (2020). The interactive effects of test-retest and methylphenidate administration on cognitive performance in youth with ADHD: A double-blind placebo-controlled crossover study. Neuropsychologia, 146, 107553. Retrieved from [Link]

-

Al-Imam, A. (2022). Systematic reviews of the acute effects of amphetamine on working memory and other cognitive performances in healthy individuals, with a focus on the potential influence of personality traits. Brain and Behavior, 12(10), e2758. Retrieved from [Link]

-

Gualtieri, C. T., & Johnson, L. G. (2008). Cognitive Testing to Identify Children With ADHD Who Do and Do Not Respond to Methylphenidate. Journal of Attention Disorders, 12(2), 167-175. Retrieved from [Link]

-

Ilieva, I. P. (2016). Cognitive Enhancement With Stimulants: Effects and Correlates. ScholarlyCommons. Retrieved from [Link]

-

Weyandt, L. L., et al. (2018). Neurocognitive Enhancement or Impairment? A Systematic Meta-Analysis of Prescription Stimulant Effects on Processing Speed, Decision-Making, Planning, and Cognitive Perseveration. Journal of Clinical and Experimental Neuropsychology, 40(6), 529-546. Retrieved from [Link]

-

Clearvue Health. (2024). How Does Adderall (Amphetamines) Enhance Cognitive Performance? | Evidence Summary. Retrieved from [Link]

-

Murillo-Rodríguez, E., et al. (2017). Stimulant drugs to promote the awake state and cognitive performance: do they really work?. Revista de investigacion clinica, 69(4), 185-192. Retrieved from [Link]

Sources

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. researchgate.net [researchgate.net]

- 8. Animal models of amphetamine psychosis: neurotransmitter release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task - PMC [pmc.ncbi.nlm.nih.gov]